molecular formula C7H15NO3 B1484932 3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol CAS No. 2138591-80-5

3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol

Cat. No.: B1484932
CAS No.: 2138591-80-5
M. Wt: 161.2 g/mol
InChI Key: HANDUBXVDRWJKR-JXBXZBNISA-N
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Description

3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol is a chemical compound with potential applications in various scientific fields. This compound features a cyclobutyl ring with a hydroxyl group and an amino group attached to a propane-1,2-diol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the reaction of trans-2-hydroxycyclobutylamine with propane-1,2-diol under specific conditions. The reaction typically involves the use of catalysts and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using optimized reaction conditions and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and polymers.

Biology: In biological research, it may serve as a precursor for bioactive compounds or as a tool in studying biological processes.

Medicine: Potential medical applications include its use as an intermediate in the synthesis of therapeutic agents or as a component in drug formulations.

Industry: In the industrial sector, it can be utilized in the production of specialty chemicals, coatings, and other materials.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. The hydroxyl and amino groups can interact with biological molecules, influencing various biochemical processes. The exact mechanism may vary depending on the context in which the compound is used.

Comparison with Similar Compounds

  • 3-Amino-1,2-propanediol

  • trans-2-Hydroxycyclobutylamine

  • Propane-1,2-diol

Uniqueness: 3-{[trans-2-Hydroxycyclobutyl]amino}propane-1,2-diol is unique due to its specific structural features, which differentiate it from other similar compounds

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

3-[[(1R,2R)-2-hydroxycyclobutyl]amino]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c9-4-5(10)3-8-6-1-2-7(6)11/h5-11H,1-4H2/t5?,6-,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANDUBXVDRWJKR-JXBXZBNISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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